2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone
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Overview
Description
2-{[5-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is a complex organic compound that features a triazole ring, a phenothiazine moiety, and a methoxyphenyl group
Preparation Methods
The synthesis of 2-{[5-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Triazole Ring: Starting from 4-methoxyaniline, the corresponding hydrazinecarbothioamide is synthesized. This intermediate undergoes cyclization to form the triazole ring.
Industrial Production: Industrial methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
2-{[5-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole and phenothiazine moieties.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for developing new therapeutic agents.
Industrial Applications: It can be used in the synthesis of other complex molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can inhibit enzyme activity, while the phenothiazine moiety can interact with various receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole-thiol structure and exhibits similar biological activities.
2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE: Another triazole derivative with potential medicinal applications.
Properties
Molecular Formula |
C23H18N4O2S2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C23H18N4O2S2/c1-29-18-11-5-2-8-15(18)22-24-23(26-25-22)30-14-21(28)27-16-9-3-6-12-19(16)31-20-13-7-4-10-17(20)27/h2-13H,14H2,1H3,(H,24,25,26) |
InChI Key |
VOBKIBCQSDHRKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
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